Anti-inflammatory agent 1
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Overview
Description
Anti-inflammatory agents are substances that reduce or suppress inflammation. They are used to treat a variety of conditions that involve inflammation, such as rheumatoid arthritis, osteoarthritis, and other inflammatory diseases . They work by inhibiting the synthesis of prostaglandins, which are compounds that play a key role in the inflammatory response .
Molecular Structure Analysis
The molecular structure of an anti-inflammatory agent depends on the specific compound. For instance, flavonoids, a group of naturally occurring polyphenolic secondary metabolites, have been reported to demonstrate a wide range of pharmacological properties, most importantly, antidiabetic and anti-inflammatory effects .Physical and Chemical Properties Analysis
The physical and chemical properties of an anti-inflammatory agent depend on the specific compound. For example, ibuprofen, a commonly used NSAID, is a white crystalline substance that is practically insoluble in water but soluble in organic solvents .Mechanism of Action
Safety and Hazards
Future Directions
There is ongoing research into the development of new anti-inflammatory agents, particularly those derived from natural sources, due to their potential for fewer adverse effects and multiple targets . Further studies are needed to assess their pharmacological effects such as toxicity, pharmacokinetics, pharmacodynamics, and bioavailability before clinical studies can be conducted .
Properties
IUPAC Name |
2-ethylsulfanyl-3-(4-hydroxyphenyl)-2H-chromen-7-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3S/c1-2-21-17-15(11-3-6-13(18)7-4-11)9-12-5-8-14(19)10-16(12)20-17/h3-10,17-19H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNXGFNAEVNSQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(=CC2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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